7-Amino-1,4-difluoro-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-1,4-difluoro-9H-fluoren-9-one is a fluorinated fluorenone derivativeThe presence of fluorine atoms in the compound enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,4-difluoro-9H-fluoren-9-one typically involves the introduction of fluorine atoms into the fluorenone structure. One common method is the fluorination of fluorenone derivatives using electrophilic fluorinating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like silver fluoride or cesium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly fluorinating agents and solvents is also emphasized to align with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-1,4-difluoro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding fluorenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted fluorenones and fluorenols, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
7-Amino-1,4-difluoro-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Fluorinated fluorenones are investigated for their potential as anticancer and antiviral agents.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 7-Amino-1,4-difluoro-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate specific biochemical pathways. The amino group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-9-fluorenone: Similar structure but lacks fluorine atoms, resulting in different chemical properties and reactivity.
2,7-Difluoro-9H-fluoren-9-one: Lacks the amino group, affecting its biological activity and applications.
Uniqueness
7-Amino-1,4-difluoro-9H-fluoren-9-one is unique due to the presence of both amino and fluorine groups, which confer enhanced chemical stability, reactivity, and biological activity. This combination makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
17532-97-7 |
---|---|
Molekularformel |
C13H7F2NO |
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
7-amino-1,4-difluorofluoren-9-one |
InChI |
InChI=1S/C13H7F2NO/c14-9-3-4-10(15)12-11(9)7-2-1-6(16)5-8(7)13(12)17/h1-5H,16H2 |
InChI-Schlüssel |
SBCSNZUCJRIQMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C(C=CC(=C23)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.